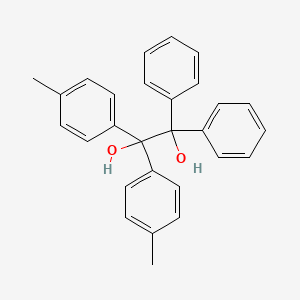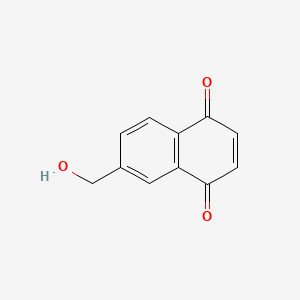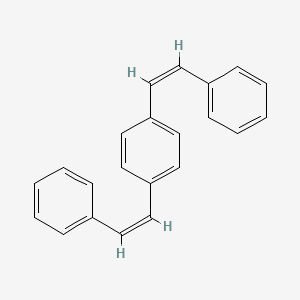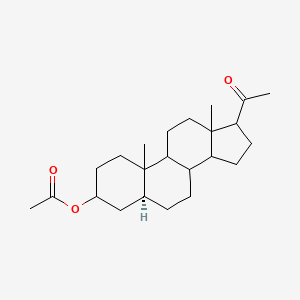
1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol is an organic compound with the molecular formula C28H24O2 It is characterized by the presence of two phenyl groups and two p-tolyl groups attached to an ethanediol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol typically involves the reaction of benzophenone with p-tolylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of temperature and reagent addition, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or hydrocarbons
科学研究应用
1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1,1-Diphenyl-2,2-di(p-tolyl)ethylene: A structurally similar compound with a double bond instead of the ethanediol backbone.
1,2-Diphenyl-1,2-di(p-tolyl)ethene: Another related compound with a different arrangement of phenyl and p-tolyl groups.
Uniqueness
1,1-Diphenyl-2,2-DI(P-tolyl)-1,2-ethanediol is unique due to its ethanediol backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
63838-73-3 |
|---|---|
分子式 |
C28H26O2 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
1,1-bis(4-methylphenyl)-2,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C28H26O2/c1-21-13-17-25(18-14-21)28(30,26-19-15-22(2)16-20-26)27(29,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,29-30H,1-2H3 |
InChI 键 |
SKENUMRDZMMSNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)

![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)

![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)

